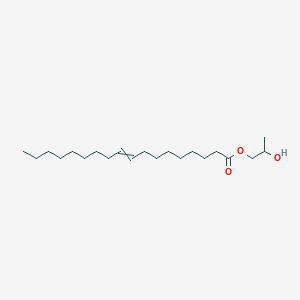
Propylene glycol monooleate
Übersicht
Beschreibung
Propylene glycol monooleate is a fatty acid monoester of propylene glycol (1,2-propanediol) known for its emulsifying properties, making it a valuable compound in various industries. The synthesis of this compound, its molecular structure, and properties have been subjects of research to understand and optimize its use better.
Synthesis Analysis
Propylene glycol monooleate is synthesized enzymatically to avoid the issues associated with chemical processes. A Pseudomonas lipase is used in organic solvents with propylene glycol and acyl donors, such as fatty acids and triglycerides, to produce the esters. Optimal synthesis conditions, including temperature, pH, and acyl donors, have been identified to maximize yield and efficiency (Shaw & Lo, 1994).
Molecular Structure Analysis
The structure-property relationships of poly(urethane urea)s with ultra-low monol content poly(propylene glycol) soft segments reveal the influence of molecular weight and hard segment content on morphology and properties. This analysis aids in understanding how propylene glycol monooleate behaves in different conditions, impacting its applications (O'Sickey, Lawrey, & Wilkes, 2002).
Chemical Reactions and Properties
Propylene glycol can react with food flavoring components under acidic or basic conditions, producing new compounds like acetals, ketals, and esters. These reactions are important for understanding propylene glycol monooleate's behavior in various applications and its impact on sensory quality (Elmore, Dodson, & Mottram, 2014).
Physical Properties Analysis
The analysis of propylene glycol ethers (PGEs), including mono-, di-, and tri-PGEs, reveals that these compounds are low to moderately volatile, have high aqueous solubility, and low bioaccumulation potential. Their environmental fate and toxicity assessments are crucial for evaluating their safety and environmental impact (Staples & Davis, 2002).
Chemical Properties Analysis
The chemical properties of propylene glycol monooleate and related compounds like poly(propylene glycol) are crucial for applications ranging from industrial uses to potential health benefits. Understanding these properties helps in tailoring the compound for specific uses and assessing its environmental and health impacts (Martin & Murphy, 2000).
Wissenschaftliche Forschungsanwendungen
1. Application in Nanomaterials
- Summary of the Application: Propylene glycol monopalmitate (PGMP), a derivative of propylene glycol monooleate, is used in the preparation of solid lipid nanoparticles (SLNs). These nanoparticles are used for the delivery of bioactive compounds, specifically carvacrol, a model lipophilic antimicrobial .
- Methods of Application: The SLNs are fabricated at PGMP:GMS mass ratios of 2:1 and 1:1. The carvacrol loading is up to 30% of lipids with >98% encapsulation efficiency . The hot microemulsion is subsequently dispersed in cold water to solidify the lipids .
- Results or Outcomes: The SLNs fabricated with equal masses of PGMP and GMS had better stability of carvacrol during storage and higher sphericity than those with a ratio of 2:1. They were much more effective than free carvacrol against Escherichia coli O157:H7 and Staphylococcus aureus .
2. Application in Bio-imaging and Photodynamic Therapy
- Summary of the Application: Poly(ethylene glycol) monooleate, a derivative of propylene glycol monooleate, is used to modify core-shell structured upconversion nanoparticles (UCNPs) for bio-imaging and photodynamic therapy .
- Methods of Application: The hydrophobic UCNPs are modified with poly(ethylene glycol) monooleate through a novel physical grinding method .
- Results or Outcomes: The as-prepared UCNPs are used to construct an 808-nm stimuli photodynamic therapy agent, and apply them in cancer therapy and bio-imaging .
3. Application in Food Industry
- Summary of the Application: Propylene glycol is widely used as a food additive, particularly as a humectant and solvent in various food products .
- Methods of Application: Its low toxicity and ability to mix with other ingredients make it a popular choice for maintaining moisture levels in baked goods, candies, and processed foods .
- Results or Outcomes: It helps to prevent lumps from forming in food, dissolve and mix ingredients in food flavorings, strengthen dough, improve flavors, and preserve food due to its antimicrobial properties .
4. Application in Cosmetics and Personal Care Products
- Summary of the Application: In the cosmetics and personal care industry, propylene glycol is used as a humectant, solvent, and emollient .
- Methods of Application: It helps maintain moisture levels in lotions, creams, and other skincare products, and can also be found in hair care products, deodorants, and makeup .
- Results or Outcomes: It helps to kill or prevent the growth of microorganisms like bacteria and mold .
5. Application in Pharmaceuticals
- Summary of the Application: Propylene glycol is used in pharmaceutical formulations as a solvent and humectant. It is often utilized in the production of oral, topical, and injectable medications, as well as in the manufacturing of medical devices such as inhalers .
- Methods of Application: It is used in various pharmaceutical formulations due to its low toxicity and ability to mix with other ingredients .
- Results or Outcomes: It helps to improve the stability and effectiveness of medications .
6. Application in Industrial Uses
- Summary of the Application: One of the most common uses of propylene glycol is as an antifreeze and coolant in heating and cooling systems. It can also be used as a plasticizer in various industrial applications .
- Methods of Application: It is used in the production of flexible plastics, coatings, and adhesives .
- Results or Outcomes: It helps to improve the flexibility and durability of materials .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxypropyl octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDEEBSWIQAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859624 | |
| Record name | 2-Hydroxypropyl octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Propylene glycol monooleate | |
CAS RN |
1330-80-9 | |
| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



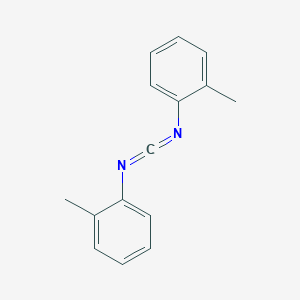
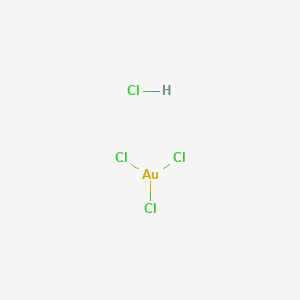
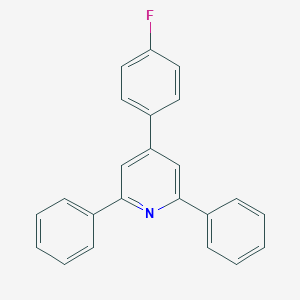
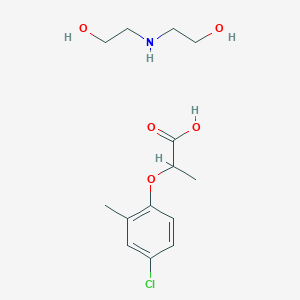
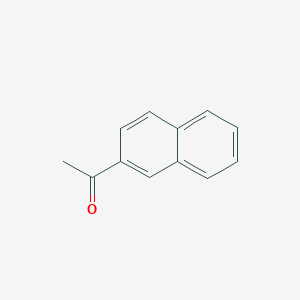
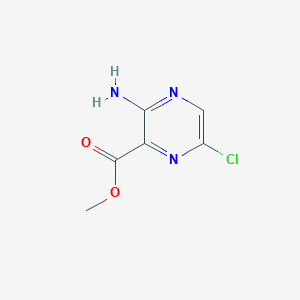
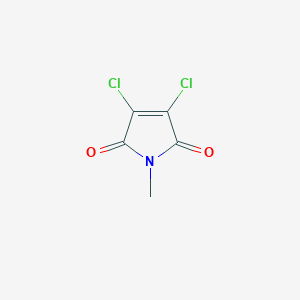
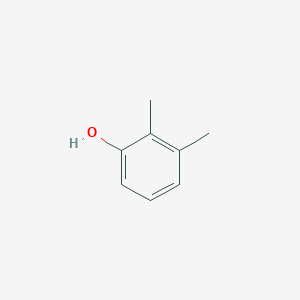
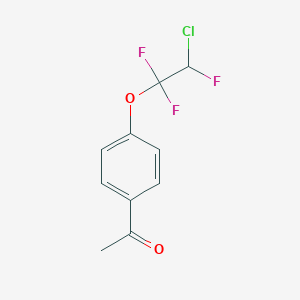
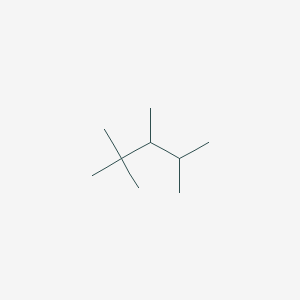
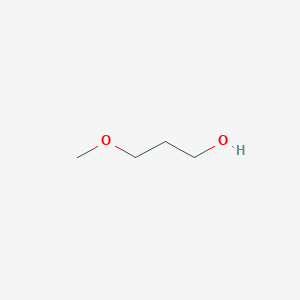
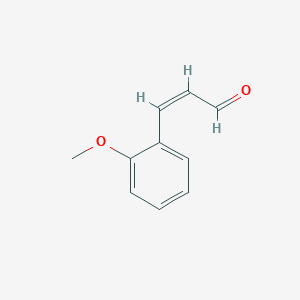
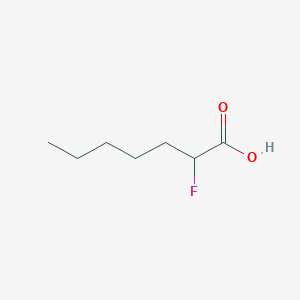
![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)